molecular formula C25H24N4O4 B2809095 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 940988-48-7

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2809095
CAS No.: 940988-48-7
M. Wt: 444.491
InChI Key: GEESJOMLOJJFCI-FMIVXFBMSA-N
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Description

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes an oxazole ring, a piperazine moiety, and methoxybenzoyl and methoxystyryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include:

    Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

    Attachment of the Methoxybenzoyl Group: This step may involve acylation reactions using methoxybenzoic acid derivatives.

    Formation of the Methoxystyryl Group: This can be achieved through a Wittig reaction or a Heck coupling reaction involving a methoxy-substituted styrene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be susceptible to oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions may target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential therapeutic agent for various diseases.

    Biological Studies: It may be used in studies investigating its effects on biological systems, including its interactions with proteins and enzymes.

    Chemical Biology: The compound can serve as a probe to study cellular processes and molecular pathways.

    Industrial Applications: Its chemical properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-(4-(2-hydroxybenzoyl)piperazin-1-yl)-2-(4-hydroxystyryl)oxazole-4-carbonitrile
  • (E)-5-(4-(2-chlorobenzoyl)piperazin-1-yl)-2-(4-chlorostyryl)oxazole-4-carbonitrile
  • (E)-5-(4-(2-fluorobenzoyl)piperazin-1-yl)-2-(4-fluorostyryl)oxazole-4-carbonitrile

Uniqueness

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile stands out due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. These groups may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-31-19-10-7-18(8-11-19)9-12-23-27-21(17-26)25(33-23)29-15-13-28(14-16-29)24(30)20-5-3-4-6-22(20)32-2/h3-12H,13-16H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEESJOMLOJJFCI-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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